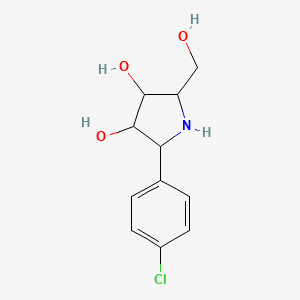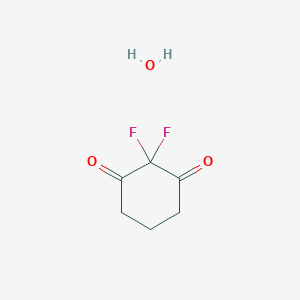
PROCION BLUE H-5R
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Procion Blue H-5R is a chemical compound that is used in various applications. It is often used for dyeing cotton, viscose, wool, silk, and fabric . It is also used in scientific research . In recent studies, Procion Blue H-5R has been functionalized onto cellulose membranes for the specific removal of bilirubin .
Synthesis Analysis
The synthesis of Procion Blue H-5R involves several steps. In one study, cellulose membranes were prepared by a phase inversion technique with surface functionalized Procion Blue H-5R (PB) for bilirubin adsorption .
Molecular Structure Analysis
The molecular structure of Procion Blue H-5R is complex. It is a dark blue powder that is soluble in water . The chemical structures and morphologies of membranes were characterized by FITR, XPS, and SEM .
Chemical Reactions Analysis
The chemical reactions involving Procion Blue H-5R are complex and depend on the specific application. In the case of bilirubin adsorption, the Procion Blue H-5R was immobilized onto the cellulose membrane surfaces and reached a maximum amount of 230 mg/g membrane .
Physical And Chemical Properties Analysis
Procion Blue H-5R is a dark blue powder. Its solubility in water at 50 °C is 30g/L. The aqueous solution is purplish blue, and the color is unchanged by adding 1mol/L sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
Specific Removal of Bilirubin
Procion Blue H-5R has been used in the specific removal of bilirubin, which is essential for the treatment of hyperbilirubinemia . In a study, cellulose membranes were prepared by a phase inversion technique with surface functionalized Procion Blue H-5R for bilirubin adsorption .
The chemical structures and morphologies of the membranes were characterized by FITR, XPS, and SEM. The immobilized Procion Blue H-5R amounts of membranes were investigated. Moreover, the effects of immobilized Procion Blue H-5R amounts, initial concentration of bilirubin, NaCl concentration, pH value, recycle numbers, and BSA concentration on the adsorption capability of Procion Blue H-5R-immobilized cellulose membrane to bilirubin were studied .
Results showed that Procion Blue H-5R was immobilized onto the cellulose membrane surfaces and reached a maximum amount of 230 mg/g membrane. The bilirubin adsorption isotherm fitted the Langmuir model well . Furthermore, the Procion Blue H-5R-immobilized membrane could specifically adsorb bilirubin in BSA/bilirubin mixed solution and bilirubin adsorption capacity reached 26 mg/g at pH 9.5 . The membrane showed excellent reusability that the adsorption capability of bilirubin decreased 1.3% after 3 adsorption–desorption cycles .
This work indicated that Procion Blue H-5R can be expected as a ligand for the specific removal of bilirubin .
Wirkmechanismus
Target of Action
Procion Blue H-5R (PB) primarily targets bilirubin , a degradation product of hemoglobin . Bilirubin is an endogenous toxin, and its specific removal is essential to cure hyperbilirubinemia .
Mode of Action
PB is immobilized onto the surfaces of cellulose membranes prepared by a phase inversion technique . The immobilized PB interacts with bilirubin, adsorbing it from the solution . The amount of PB immobilized on the membranes affects the adsorption capability of the membrane to bilirubin .
Biochemical Pathways
The specific interaction between PB and bilirubin leads to the removal of bilirubin from the system . This process aids in the treatment of hyperbilirubinemia, a condition characterized by an excess of bilirubin in the blood .
Pharmacokinetics
The amount of pb immobilized on the membranes and the initial concentration of bilirubin in the solution are factors that influence the adsorption capability of the pb-immobilized cellulose membrane .
Result of Action
The result of PB’s action is the specific adsorption of bilirubin. The PB-immobilized membrane can specifically adsorb bilirubin in a BSA/bilirubin mixed solution . The bilirubin adsorption capacity reaches 26 mg/g at pH 9.5 . The membrane also shows excellent reusability, with the adsorption capability of bilirubin decreasing only 1.3% after 3 adsorption-desorption cycles .
Action Environment
The action of PB is influenced by several environmental factors. The effects of the immobilized PB amounts, the initial concentration of bilirubin, NaCl concentration, pH value, and BSA concentration on the adsorption capability of the PB-immobilized cellulose membrane to bilirubin have been investigated . Furthermore, bilirubin is easily destroyed by exposure to direct sunlight and oxidized in alkaline solution . Therefore, all adsorption experiments are carried out in a dark room .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Procion Blue H-5R involves the reaction of 2-naphthol-3,6-disulfonic acid with 4,4'-dichlorobenzophenone followed by coupling with N,N-dimethylaniline. The resulting compound is then diazotized and coupled with 2,4-dichloro-6-nitrophenol.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4,4'-dichlorobenzophenone", "N,N-dimethylaniline", "sodium nitrite", "hydrochloric acid", "2,4-dichloro-6-nitrophenol", "sodium hydroxide", "sodium carbonate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol-3,6-disulfonic acid (10 g) in water (100 mL) and add sodium hydroxide (10 g). Heat the mixture to 90-100°C.", "Step 2: Add 4,4'-dichlorobenzophenone (10 g) to the mixture and continue heating for 2 hours.", "Step 3: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 4: Dissolve the solid in N,N-dimethylaniline (50 mL) and add hydrochloric acid (10 mL).", "Step 5: Add sodium nitrite (5 g) to the mixture and stir for 30 minutes.", "Step 6: Add 2,4-dichloro-6-nitrophenol (10 g) to the mixture and stir for 2 hours.", "Step 7: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 8: Dissolve the solid in sodium hydroxide solution (10%) and heat to 70-80°C for 30 minutes.", "Step 9: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 10: Dissolve the solid in sodium carbonate solution (10%) and heat to 70-80°C for 30 minutes.", "Step 11: Cool the mixture and filter the resulting solid. Wash with water and dry.", "Step 12: Recrystallize the solid from water to obtain Procion Blue H-5R." ] } | |
CAS-Nummer |
12236-84-9 |
Produktname |
PROCION BLUE H-5R |
Molekularformel |
C29H14ClN7O14S4.Cu.4Na |
Molekulargewicht |
868.05 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does Procion Blue H-5R interact with its target and what are the downstream effects?
A1: Procion Blue H-5R is a dye that exhibits affinity for specific proteins. In one study, it was used to functionalize a cellulose membrane for the specific removal of bilirubin []. This suggests that Procion Blue H-5R interacts with bilirubin through a mechanism that may involve electrostatic interactions, hydrogen bonding, or hydrophobic interactions, leading to its selective removal from a solution.
Q2: Are there any notable differences in how Procion Blue H-5R interacts with enzymes from different species?
A2: Yes, research suggests there might be differences in the interaction. While Procion Blue H-5R was successfully used to purify 6-phosphofructokinase from Pichia pastoris, aqueous two-phase affinity partitioning with a similar dye, Cibacron Blue F3G-A, did not indicate significant structural differences in the nucleotide binding sites of the 6-phosphofructokinases from Pichia pastoris and Saccharomyces cerevisiae []. This implies that the specific interactions between Procion Blue H-5R and target proteins may vary across different species, even for functionally similar enzymes. Further research is needed to fully characterize these interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,3,6-Trimethylhexahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B1171796.png)